2-(4-NITROPHENYL)-2-OXOETHYL 3-(2-PHENYLACETAMIDO)BENZOATE
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Overview
Description
2-(4-NITROPHENYL)-2-OXOETHYL 3-(2-PHENYLACETAMIDO)BENZOATE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a phenylacetylamino group attached to a benzoic acid moiety, which is further esterified with a 2-(4-nitro-phenyl)-2-oxo-ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITROPHENYL)-2-OXOETHYL 3-(2-PHENYLACETAMIDO)BENZOATE typically involves multiple steps:
Formation of Phenylacetylamino Group: This step involves the reaction of phenylacetic acid with an amine to form the phenylacetylamino group.
Attachment to Benzoic Acid: The phenylacetylamino group is then attached to a benzoic acid derivative through an amide bond formation.
Esterification: The final step involves the esterification of the benzoic acid derivative with 2-(4-nitro-phenyl)-2-oxo-ethyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-NITROPHENYL)-2-OXOETHYL 3-(2-PHENYLACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Conversion of the nitro group to an amine.
Reduction: Hydrolysis of the ester to form the carboxylic acid.
Substitution: Introduction of substituents on the phenyl rings.
Scientific Research Applications
2-(4-NITROPHENYL)-2-OXOETHYL 3-(2-PHENYLACETAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 2-(4-NITROPHENYL)-2-OXOETHYL 3-(2-PHENYLACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound’s amide and ester groups can interact with enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that may further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Phenylthiazolyl-1,3,5-triazine derivatives: These compounds share similar aromatic structures and have been studied for their antibacterial activities.
Benzothiazole-based azo dyes: These compounds also contain aromatic rings and have applications in dye production.
Uniqueness
2-(4-NITROPHENYL)-2-OXOETHYL 3-(2-PHENYLACETAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C23H18N2O6 |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 3-[(2-phenylacetyl)amino]benzoate |
InChI |
InChI=1S/C23H18N2O6/c26-21(17-9-11-20(12-10-17)25(29)30)15-31-23(28)18-7-4-8-19(14-18)24-22(27)13-16-5-2-1-3-6-16/h1-12,14H,13,15H2,(H,24,27) |
InChI Key |
GHGRIOLFDHERNO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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